molecular formula C16H27N3 B5296716 [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine

[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine

Cat. No. B5296716
M. Wt: 261.41 g/mol
InChI Key: BZWQUENPWHRRFE-UHFFFAOYSA-N
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Description

[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine, also known as ACPA, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. ACPA belongs to the class of compounds known as CB1 receptor agonists, which are known to interact with the endocannabinoid system in the human body. In

Mechanism of Action

[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine acts as a CB1 receptor agonist, which means that it interacts with the CB1 receptors in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain perception, appetite, mood, and immune function. [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine binds to the CB1 receptors in the brain and spinal cord, which leads to the activation of various signaling pathways that are involved in the regulation of these physiological processes.
Biochemical and Physiological Effects
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have various biochemical and physiological effects in animal models. In neurology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to reduce brain damage and improve neurological function in animal models of stroke, traumatic brain injury, and spinal cord injury. In psychiatry, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression. In oncology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to inhibit tumor growth and induce apoptosis in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine in lab experiments include its high potency and selectivity for the CB1 receptor, which allows for precise targeting of the endocannabinoid system. Additionally, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. The limitations of using [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for the study of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine. One direction is to further explore its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Another direction is to develop more potent and selective CB1 receptor agonists that can be used as therapeutic agents. Additionally, future studies should focus on the potential side effects of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine and other CB1 receptor agonists, as well as their interactions with other drugs and medications.

Synthesis Methods

The synthesis of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-aminocyclohexylmethanol with 1-bromopropane in the presence of potassium carbonate to form [(cis-4-aminocyclohexyl)methyl]propylamine. The second step involves the reaction of [(cis-4-aminocyclohexyl)methyl]propylamine with 3-bromopyridine in the presence of cesium carbonate to form [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine. The final product is then purified using chromatography techniques.

Scientific Research Applications

[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. In psychiatry, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In oncology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have anti-tumor effects in animal models of cancer.

properties

IUPAC Name

4-[[methyl(1-pyridin-3-ylpropyl)amino]methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-3-16(14-5-4-10-18-11-14)19(2)12-13-6-8-15(17)9-7-13/h4-5,10-11,13,15-16H,3,6-9,12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWQUENPWHRRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)N(C)CC2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(cis-4-Aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine

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